molecular formula C11H18Cl2N2O B2892622 [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride CAS No. 2248202-39-1

[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride

Cat. No.: B2892622
CAS No.: 2248202-39-1
M. Wt: 265.18
InChI Key: AVRFOYGLSVJGGS-IDMXKUIJSA-N
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Description

[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C11H16N2O.2HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a phenyl group attached to the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride typically involves the reaction of morpholine with benzaldehyde to form the intermediate 4-phenylmorpholine. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

  • [(2S)-4-Methoxymorpholin-2-yl]methanamine;dihydrochloride
  • [(2S)-4-Methylmorpholin-2-yl]methanamine;dihydrochloride
  • [(2S)-4-Ethylmorpholin-2-yl]methanamine;dihydrochloride

These compounds share a similar morpholine backbone but differ in the substituents attached to the morpholine ring. The presence of different substituents can influence the chemical properties and reactivity of the compounds, making this compound unique in its applications and effects .

Properties

IUPAC Name

[(2S)-4-phenylmorpholin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRFOYGLSVJGGS-IDMXKUIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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